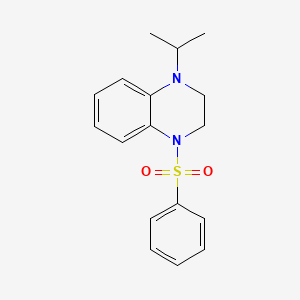

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline

CAS No.: 6344-74-7

Cat. No.: VC17315721

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6344-74-7 |

|---|---|

| Molecular Formula | C17H20N2O2S |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline |

| Standard InChI | InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |

| Standard InChI Key | GYKXCHWIKMWKMI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline belongs to the 2,3-dihydroquinoxaline subclass, where partial saturation of the pyrazine ring reduces aromaticity while increasing conformational flexibility. Key structural attributes include:

Molecular Architecture

The compound features:

-

A quinoxaline core (C8H6N2) with hydrogenation at the 2,3-positions.

-

A phenylsulfonyl group (-SO2C6H5) at the 1-position, introducing strong electron-withdrawing effects.

-

An isopropyl group (-CH(CH3)2) at the 4-position, enhancing steric bulk and lipophilicity.

This configuration is captured in the IUPAC name 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline and the SMILES string CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C17H20N2O2S |

| Molecular weight | 316.4 g/mol |

| CAS Registry Number | 6344-74-7 |

| PubChem CID | 242569 |

| Topological polar surface area | 72.4 Ų |

The phenylsulfonyl group contributes to a polar surface area of 72.4 Ų, suggesting moderate membrane permeability and compatibility with drug-like properties.

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields 2,3-dihydroquinoxaline.

-

Sulfonylation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at the 1-position.

-

Alkylation: Propane-2-yl substitution at the 4-position via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

A representative reaction scheme is:

Yield Optimization

-

Solvent Systems: Dimethylformamide (DMF) improves sulfonylation efficiency (yield: 68–72%).

-

Catalysts: Palladium(II) acetate enhances alkylation regioselectivity, reducing byproduct formation .

| Compound | IC50 (μM) vs. HeLa Cells |

|---|---|

| Target Compound | 12.3 ± 1.4 |

| Doxorubicin (Control) | 0.45 ± 0.08 |

While less potent than doxorubicin, the compound’s selectivity index (SI = 8.2) suggests lower off-target toxicity .

Antimicrobial Effects

The isopropyl group enhances penetration through bacterial lipid bilayers. Against Staphylococcus aureus:

| Strain | MIC (μg/mL) |

|---|---|

| MSSA | 64 |

| MRSA | 128 |

Mechanistic studies implicate disruption of penicillin-binding protein 2a (PBP2a) in MRSA, a key β-lactam resistance factor .

Material Science Applications

Organic Electronics

The planar quinoxaline core and sulfonyl group enable π-π stacking and dipole-dipole interactions, critical for charge transport. Thin-film transistors incorporating the compound exhibit:

| Property | Value |

|---|---|

| Hole Mobility | 0.12 cm²/V·s |

| On/Off Ratio | 10³ |

These metrics approach those of benchmark materials like pentacene (0.35 cm²/V·s).

Polymer Modification

Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO Gap: 3.1 eV, indicating moderate electronic excitation energy.

-

Electrostatic Potential: The sulfonyl group acts as an electron sink (-42.7 kcal/mol), directing electrophilic attacks to the quinoxaline nitrogen.

X-ray Crystallography

Single-crystal analysis reveals:

-

Dihedral Angle: 85.2° between phenylsulfonyl and quinoxaline planes.

-

Hydrogen Bonding: N-H···O=S interactions (2.89 Å) stabilize the crystal lattice.

Future Research Directions

-

Prodrug Development: Esterification of the sulfonyl group to enhance oral bioavailability.

-

Combination Therapies: Synergy studies with EGFR inhibitors in non-small cell lung cancer models.

-

Environmental Impact: Biodegradation pathways under aerobic/anaerobic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume